4-(3-Bromo-5-ethylphenyl)pyridine
Description
Properties
IUPAC Name |
4-(3-bromo-5-ethylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-2-10-7-12(9-13(14)8-10)11-3-5-15-6-4-11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNPGZZERNICTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems. For 4-(3-Bromo-5-ethylphenyl)pyridine, this method involves coupling a boronic acid or ester derivative with a brominated pyridine precursor.
Example Procedure (Adapted from):
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Reactants :
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3-Bromo-5-ethylphenylboronic acid (1.2 equiv)
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4-Chloropyridine (1.0 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base: K₂CO₃ (2.0 equiv)
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Conditions :
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Solvent: 1,4-dioxane/water (10:1 v/v)
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Temperature: 90°C, 24 hours under argon
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Workup :
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Extraction with ethyl acetate
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Purification via column chromatography (20% ethyl acetate/hexane)
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This method benefits from mild conditions and high regioselectivity. The palladium catalyst facilitates the coupling of sterically hindered substrates, making it suitable for introducing the ethylphenyl group at the pyridine’s 4-position.
Buchwald-Hartwig Amination
While less common for this compound, Buchwald-Hartwig amination has been employed to functionalize pyridine cores. For instance, a brominated pyridine intermediate can undergo amination with an ethylphenylamine derivative, though this route is less direct.
Halogenation Strategies for Late-Stage Bromination
Electrophilic Aromatic Bromination
Direct bromination of 4-(5-Ethylphenyl)pyridine using bromine or N-bromosuccinimide (NBS) offers a straightforward approach.
Example Procedure (Adapted from):
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Reactants :
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4-(5-Ethylphenyl)pyridine (1.0 equiv)
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Bromine (1.1 equiv)
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Solvent: Dichloromethane (DCM)
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Conditions :
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Temperature: 0°C to room temperature
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Reaction time: 12 hours
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Workup :
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Quenching with Na₂S₂O₃ solution
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Extraction with DCM, drying over MgSO₄
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This method is limited by competing side reactions (e.g., overbromination) and requires careful control of stoichiometry.
Directed Ortho-Metalation (DoM)
Directed metalation enables selective bromination at the 3-position of the phenyl ring. Using a pyridine-directed metalating agent (e.g., LDA), followed by quenching with Br₂, achieves precise functionalization.
Example Procedure :
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Reactants :
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4-(5-Ethylphenyl)pyridine (1.0 equiv)
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Lithium diisopropylamide (LDA, 1.2 equiv)
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Bromine (1.1 equiv)
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Conditions :
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Solvent: Tetrahydrofuran (THF), -78°C
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Multi-Step Synthesis via Intermediate Functionalization
Grignard Reaction for Ethyl Group Introduction
A Grignard reagent can introduce the ethyl group to a bromophenylpyridine precursor.
Reductive Amination and Subsequent Halogenation
A multi-step approach involving reductive amination followed by bromination has been reported:
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Synthesize 4-(5-Ethylphenyl)pyridine via reductive amination of pyridine-4-carbaldehyde and 5-ethylphenylamine.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 90°C, 24h | 74–85 | High regioselectivity, mild conditions | Requires palladium catalyst |
| Electrophilic Bromination | 0°C to RT, 12h | 60–70 | Simple setup | Overbromination risk |
| Grignard Reaction | THF reflux, 12h | 70–80 | Direct ethyl introduction | Moisture-sensitive reagents |
| Directed Metalation | -78°C, THF | 50–65 | Position-selective | Low-temperature requirements |
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-ethylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines
Scientific Research Applications
Organic Synthesis
4-(3-Bromo-5-ethylphenyl)pyridine serves as an important building block in organic synthesis. It is commonly utilized in coupling reactions, such as:
- Suzuki Coupling : A method for forming biaryl compounds, which are essential in the development of pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions : Facilitating the formation of complex molecules by linking two different fragments through the formation of carbon-carbon bonds.
Pharmaceutical Development
Research indicates that this compound can be synthesized into various derivatives that exhibit promising biological activities. Notably:
- Neuroprotective Agents : Compounds derived from this pyridine derivative have been studied for their potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The synthesis of triazole-pyrimidine hybrids from this compound has shown significant anti-inflammatory activity, suggesting its utility in developing new anti-inflammatory drugs.
Material Science
The compound is also explored for its application in creating advanced materials. Its unique electronic properties make it suitable for:
- Liquid Crystals : Pyridine derivatives are being investigated as chiral dopants in liquid crystal displays due to their ability to influence optical properties.
- Conductive Polymers : Research into the incorporation of pyridine derivatives into polymer matrices has shown potential for developing conductive materials used in electronics .
Case Study 1: Synthesis of Neuroprotective Compounds
A series of studies have focused on synthesizing novel triazole-pyrimidine hybrids using this compound as a precursor. These compounds were characterized using techniques such as mass spectrometry and NMR spectroscopy. In vitro tests indicated that some derivatives exhibited significant neuroprotective effects against oxidative stress in neuronal cells.
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Triazole-Pyrimidine Hybrid | Contains triazole and pyrimidine rings | Neuroprotective, anti-inflammatory |
| Biaryl Compound | Formed through Suzuki coupling | Potentially useful in drug development |
Case Study 2: Development of Anti-inflammatory Agents
Research conducted on the derivatives of this compound demonstrated promising results in inhibiting inflammatory pathways. These compounds were tested against various inflammatory models, revealing their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-ethylphenyl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on brominated pyridine derivatives with varying substituents, positions, and functional groups. Key parameters include molecular weight, substituent effects, thermal stability (melting points), and biological relevance.
Structural and Physicochemical Properties
Table 1: Comparative Data for Brominated Pyridine Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromine (in this compound and 3-Bromo-5-(4-fluorophenyl)pyridine) enhances electrophilic substitution reactivity, while fluorine (in 3-Bromo-5-(4-fluorophenyl)pyridine) increases lipophilicity and metabolic stability . Electron-Donating Groups (EDGs): The ethyl group in this compound may improve solubility in non-polar solvents compared to analogs with halogens only .
Thermal Stability :
- The melting point of 5-Bromo-2-chloropyrimidin-4-amine (187–188°C) highlights the thermal stability conferred by hydrogen bonding and planar aromatic systems .
Biological Activity
4-(3-Bromo-5-ethylphenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C12H12BrN
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
- Molecular Weight : 251.14 g/mol
Synthesis Methods
The compound can be synthesized through various methods, including:
- Suzuki Coupling Reactions : Utilizing arylboronic acids and brominated pyridines.
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles under basic conditions.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Research indicates that derivatives of pyridine compounds often exhibit significant antibacterial properties. For instance, studies have demonstrated that similar pyridine derivatives can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 91.95% for certain compounds .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Compound 1 | S. aureus | 87.36 |
| Related Compound 2 | Pseudomonas aeruginosa | 84.30 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the compound induces apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. For example, related pyridine derivatives have been observed to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .
The biological activity of this compound may be attributed to its ability to interact with cellular targets through:
- Electrophilic Aromatic Substitution : The bromine and ethyl groups enhance the reactivity of the aromatic ring.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Case Studies
- Case Study on Antibacterial Activity : A study involving a series of pyridine derivatives demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli. The study reported a minimum inhibitory concentration (MIC) as low as 6.25 mg/mL for the most potent derivative .
- Case Study on Anticancer Effects : In vitro assays showed that certain derivatives led to a marked reduction in cell viability in human cancer cell lines, suggesting potential for development as anticancer agents .
Q & A
Q. Why do computational models sometimes fail to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Solvent effects : Implicit solvent models (e.g., PCM) may underestimate solvation energy. Use explicit solvent MD simulations.
- Steric parameters : Adjust DFT van der Waals radii for bulky substituents (e.g., ethyl groups).
- Transition state analysis : Map potential energy surfaces for Pd oxidative addition steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
